DL-THYRONINE DL-THYRONINE 3'-Monoiodo-L-thyronine, also known as thyronines, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3'-Monoiodo-L-thyronine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Monoiodo-L-thyronine can be converted into iodothyronine.
Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 101-66-6
VCID: VC20994581
InChI: InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

DL-THYRONINE

CAS No.: 101-66-6

Cat. No.: VC20994581

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

DL-THYRONINE - 101-66-6

Specification

Description 3'-Monoiodo-L-thyronine, also known as thyronines, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3'-Monoiodo-L-thyronine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Monoiodo-L-thyronine can be converted into iodothyronine.
Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
CAS No. 101-66-6
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Standard InChI InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
Standard InChI Key KKCIOUWDFWQUBT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O

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